molecular formula C4H4Cl2O B1589236 1-chlorocyclopropane-1-carbonyl Chloride CAS No. 73492-25-8

1-chlorocyclopropane-1-carbonyl Chloride

Cat. No.: B1589236
CAS No.: 73492-25-8
M. Wt: 138.98 g/mol
InChI Key: CDLNYRRFZAUVIP-UHFFFAOYSA-N
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Description

1-Chlorocyclopropane-1-carbonyl chloride is an organic compound with the molecular formula C4H4Cl2O It is a derivative of cyclopropane, characterized by the presence of both a chlorine atom and a carbonyl chloride group attached to the cyclopropane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-chlorocyclopropane-1-carbonyl chloride typically involves the chlorination of alpha-acetyl-gamma-butyrolactone followed by ring cleavage, cyclization, and re-chlorination. The process is carried out using sulfonyl chloride as a reagent and involves a single solvent system to ensure a smooth reaction . The reaction conditions include maintaining a temperature range of 0-60°C during the chlorination step .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The use of cheap industrial chemicals and a single solvent system helps in reducing the cost of raw materials and production .

Chemical Reactions Analysis

Types of Reactions: 1-Chlorocyclopropane-1-carbonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

    Addition Reactions: The carbonyl chloride group can participate in addition reactions with nucleophiles.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols.

    Addition Reactions: Reagents such as water or alcohols can add to the carbonyl chloride group.

Major Products Formed:

    Substitution Reactions: Products include substituted cyclopropane derivatives.

    Addition Reactions: Products include cyclopropane derivatives with added functional groups.

Scientific Research Applications

1-Chlorocyclopropane-1-carbonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-chlorocyclopropane-1-carbonyl chloride involves its reactivity towards nucleophiles. The carbonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of substituted products. The molecular targets include nucleophilic sites on enzymes and proteins, which can result in modifications of their activity .

Comparison with Similar Compounds

    Cyclopropanecarbonyl chloride: Similar structure but lacks the chlorine atom on the cyclopropane ring.

    Cyclopropylcarbonyl chloride: Another similar compound with slight structural differences.

Properties

IUPAC Name

1-chlorocyclopropane-1-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4Cl2O/c5-3(7)4(6)1-2-4/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDLNYRRFZAUVIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C(=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60449092
Record name Cyclopropanecarbonyl chloride, 1-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60449092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73492-25-8
Record name Cyclopropanecarbonyl chloride, 1-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60449092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-chlorocyclopropane-1-carbonyl Chloride
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